molecular formula C21H22N2O3 B14964919 N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B14964919
M. Wt: 350.4 g/mol
InChI Key: TVEBRSQRYRFPJC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and a 2,5-dimethylphenyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-12-13(2)9-10-14(16)3/h5-10,12,24H,4,11H2,1-3H3,(H,22,25)

InChI Key

TVEBRSQRYRFPJC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O

Origin of Product

United States

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